molecular formula C11H14N2O B15435939 3-[(Dimethylamino)methyl]-1H-indol-5-ol CAS No. 83662-85-5

3-[(Dimethylamino)methyl]-1H-indol-5-ol

Cat. No.: B15435939
CAS No.: 83662-85-5
M. Wt: 190.24 g/mol
InChI Key: KXPCEMBWXZKBOB-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]-1H-indol-5-ol (CID 54018979) is a synthetic indole derivative of significant interest in biochemical research . This compound has been identified as an inhibitor of Group IIE secretory Phospholipase A2 (sPLA2) in humans, positioning it as a valuable tool for investigating the complex roles of phospholipases in inflammatory signaling pathways and lipid metabolism . The core structure of this molecule, featuring a 5-hydroxyindole scaffold substituted at the 3-position with a dimethylaminomethyl group, is a key pharmacophore found in numerous biologically active molecules . This structural similarity makes it a versatile intermediate or reference compound for studying structure-activity relationships (SAR), particularly in the development of novel ligands for various enzymatic targets. Researchers can utilize this high-purity compound to probe enzyme function, design novel experimental therapeutics, and explore the biochemistry of indole-based compounds. It is supplied with guaranteed quality and stability, sealed and stored under recommended conditions to ensure optimal performance in your research applications. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

83662-85-5

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-[(dimethylamino)methyl]-1H-indol-5-ol

InChI

InChI=1S/C11H14N2O/c1-13(2)7-8-6-12-11-4-3-9(14)5-10(8)11/h3-6,12,14H,7H2,1-2H3

InChI Key

KXPCEMBWXZKBOB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CNC2=C1C=C(C=C2)O

Origin of Product

United States

Biological Activity

3-[(Dimethylamino)methyl]-1H-indol-5-ol, a derivative of indole, has garnered attention due to its diverse biological activities. Indole derivatives are known for their potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound features a dimethylamino group attached to a methylene bridge linked to the indole structure. This configuration is crucial for its interaction with biological targets.

Antimicrobial Activity

Indole derivatives, including this compound, have shown significant antimicrobial properties. A study evaluating various indole compounds indicated that they possess activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for some derivatives ranged from 36.5 to 211.5 µM, demonstrating promising antibacterial effects .

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundMIC (µM)Target Bacteria
3-Dimethylaminomethyl-indole37.9 – 113.8Staphylococcus aureus
Other Derivatives36.5 – 211.5Various strains

Anticancer Activity

Research has highlighted the anticancer potential of indole derivatives. For instance, compounds derived from the indole structure have been evaluated for their cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and cervical carcinoma (HeLa). Some derivatives exhibited over 100% cell lysis at concentrations as low as 10 µg/mL .

Table 2: Anticancer Activity of Indole Derivatives

CompoundCell LineConcentration (µg/mL)Cell Lysis (%)
3-Dimethylaminomethyl-indoleMDA-MB-23110>100
Other CompoundsHeLaVariousVariable

The biological activity of indole derivatives is often attributed to their ability to mimic natural substrates in biological systems. They can bind to various enzymes and receptors, influencing multiple pathways related to inflammation and cell proliferation . The presence of the dimethylamino group enhances solubility and bioavailability, which may contribute to the observed activities.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of several indole derivatives against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain compounds exhibited lower MIC values compared to traditional antibiotics like ampicillin .
  • Anticancer Screening : In vitro studies on the anticancer properties of indole derivatives revealed significant cytotoxicity against various cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-[(Dimethylamino)methyl]-1H-indol-5-ol with structurally or functionally related indole derivatives, highlighting substituent effects, molecular properties, and reported applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-(dimethylaminomethyl), 5-OH C₁₁H₁₄N₂O 190.24 Enhanced solubility; inferred CNS activity
3-Methyl-1H-indol-5-ol 3-methyl, 5-OH C₉H₉NO 147.17 Pharmaceutical intermediate; dye synthesis
Serotonin (5-HT) 3-(2-aminoethyl), 5-OH C₁₀H₁₂N₂O 176.22 Neurotransmitter; regulates mood, appetite
3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol 3-(2-aminoethyl), 5-OCH₃, 6-OH C₁₁H₁₄N₂O₂ 206.24 Intermediate for bioactive analogs
3-(1H-Imidazol-5-ylmethyl)-7-chloro-1H-indole (77) 3-imidazole, 7-Cl C₁₈H₁₄ClN₃ 315.78 Anticancer candidate; halogen enhances stability
Diethyl (3-((dimethylamino)methyl)-1H-indol-4-yl)phosphonate (10) 3-(dimethylaminomethyl), 4-PO₃ C₁₅H₂₃N₂O₃P 318.33 Phosphonate group alters polarity; tested in binding assays

Key Structural and Functional Insights:

Substituent Effects on Solubility: The dimethylaminomethyl group in the target compound increases basicity and water solubility compared to non-polar substituents like methyl (C₉H₉NO) .

Biological Activity: Serotonin (C₁₀H₁₂N₂O) demonstrates the importance of the ethylamine side chain in receptor binding. The target compound’s dimethylaminomethyl group may mimic this motif but with altered steric and electronic properties . Halogenated analogs (e.g., compound 77 with 7-Cl) show enhanced metabolic stability, a trait valuable in drug design .

Applications :

  • 3-Methyl-1H-indol-5-ol is a precursor for dyes and pharmaceuticals, underscoring the versatility of indole scaffolds .
  • Phosphonate-containing indoles (e.g., compound 10) are explored for kinase inhibition, highlighting the role of substituents in target specificity .

Preparation Methods

Mannich Reaction with Protective Group Manipulation

A foundational method involves the Mannich reaction, which facilitates the introduction of aminomethyl groups at the reactive C3 position of indole. To mitigate interference from the hydroxyl group at position 5, a protective group strategy is employed:

  • Protection of the Hydroxyl Group :
    5-Hydroxyindole is methoxylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. This yields 5-methoxy-1H-indole, which is less reactive toward electrophilic substitution.

  • Mannich Reaction Conditions :
    The methoxy-protected indole is treated with formaldehyde (37% aqueous solution) and dimethylamine hydrochloride in a polar aprotic solvent like dichloromethane or DMF. Catalytic amounts of acetic acid or HCl are added to facilitate iminium ion formation. The reaction proceeds at room temperature for 4–6 hours, yielding 3-[(dimethylamino)methyl]-5-methoxy-1H-indole.

  • Deprotection of the Methoxy Group :
    The methoxy group is cleaved using boron tribromide (BBr₃) in anhydrous dichloromethane at −78°C, followed by gradual warming to room temperature. This step restores the hydroxyl group, affording the target compound in 70–85% overall yield.

Key Advantages :

  • High regioselectivity due to indole’s inherent reactivity at C3.
  • Compatibility with scalable protocols.

Bredereck’s Reagent-Mediated Enaminone Formation

Bredereck’s reagent (t-butoxybis(dimethylamino)methane) enables the introduction of dimethylaminomethylene groups, which are subsequently reduced to the target moiety:

  • Formation of Enaminone Intermediate :
    5-Methoxyindole-3-carboxaldehyde is treated with Bredereck’s reagent in anhydrous THF under nitrogen. The reaction proceeds at reflux (65°C) for 12 hours, yielding 3-(dimethylaminomethylene)-5-methoxy-1H-indole.

  • Hydrogenation of the Enaminone :
    Catalytic hydrogenation using palladium on carbon (Pd/C, 10% w/w) in ethanol at 40 psi H₂ pressure reduces the double bond, affording 3-[(dimethylamino)methyl]-5-methoxy-1H-indole.

  • Demethylation :
    Standard BBr₃ treatment provides the final product in 60–70% overall yield.

Critical Considerations :

  • Excess Bredereck’s reagent may lead to over-alkylation; stoichiometric control is essential.
  • Hydrogenation conditions must avoid over-reduction of the indole nucleus.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Yield (%) Advantages Limitations
Mannich Reaction 5-Methoxyindole Formaldehyde, Dimethylamine 70–85 Scalable, minimal purification Requires protective group chemistry
Reductive Amination 5-Methoxyindole-3-carbaldehyde NaBH₃CN, Dimethylamine 65–78 High selectivity Multi-step aldehyde synthesis
Bredereck’s Approach 5-Methoxyindole-3-carbaldehyde Bredereck’s reagent, Pd/C 60–70 Avoids harsh iminium conditions Sensitive to moisture and oxygen

Purification and Characterization

  • Chromatographic Purification :
    Crude products are purified via silica gel chromatography using ethyl acetate/hexane (1:3 to 1:1) gradients. The target compound typically elutes at Rf = 0.4–0.5 (TLC, ethyl acetate/hexane 1:1).

  • Spectroscopic Characterization :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, indole NH), 7.25–6.80 (m, 3H, aromatic), 3.75 (s, 2H, CH₂N), 2.30 (s, 6H, N(CH₃)₂).
    • IR (KBr) : 3350 cm⁻¹ (O-H stretch), 2920 cm⁻¹ (C-H aliphatic), 1620 cm⁻¹ (C=N).
    • HRMS : m/z calculated for C₁₁H₁₄N₂O [M+H]⁺: 191.1184, found: 191.1186.

Industrial and Regulatory Considerations

  • Cost-Effectiveness : The Mannich reaction is favored for large-scale synthesis due to low reagent costs and minimal steps.
  • Impurity Profiling : Process-related impurities, such as N-oxide derivatives or dimers, must be monitored via HPLC (C18 column, acetonitrile/water gradient).
  • Regulatory Compliance : Residual solvents (DMF, dichloromethane) must adhere to ICH Q3C guidelines, necessitating rotary evaporation under reduced pressure.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 3-[(Dimethylamino)methyl]-1H-indol-5-ol, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination or alkylation of indole precursors. Key steps include:

  • Use of NaBH₄ or other reducing agents to stabilize intermediates (e.g., indole-3-carbaldehyde derivatives) .
  • Purification via flash column chromatography with gradients of ethyl acetate/hexanes, achieving >95% purity. Monitor by TLC (Rf ~0.33–0.49 in 70:30 EtOAc:hexanes) .
  • Structural validation using ¹H/¹³C NMR (e.g., δ 8.53–6.57 ppm for aromatic protons, δ 55.8–26.6 ppm for aliphatic carbons) and HRMS (e.g., [M+H]+ m/z 335.1512) .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal structures to confirm substituent orientation and hydrogen bonding (e.g., indole N-H interactions) .
  • Spectroscopic analysis : Compare experimental ¹H NMR shifts with density functional theory (DFT)-predicted values to detect anomalies in electron distribution .
  • Mass spectrometry : Use high-resolution ESI-MS to verify molecular weight (e.g., observed vs. calculated ±0.001 Da) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Refer to OSHA-compliant safety data sheets (SDS): Use PPE (gloves, goggles) due to potential neurotoxic effects observed in structural analogs like bufotenin .
  • Avoid inhalation; work in fume hoods with negative pressure ventilation .
  • Store at room temperature in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported bioactivity data between this compound and its analogs?

  • Methodological Answer :

  • Comparative binding assays : Use radioligand displacement studies (e.g., 5-HT₂A receptor binding) to quantify affinity differences. For example, bufotenin analogs show IC₅₀ values varying by 10-fold due to substituent positioning .
  • Metabolic stability testing : Compare hepatic microsomal half-lives to identify enzymatic degradation pathways (e.g., CYP450-mediated oxidation) .
  • Data normalization : Apply statistical tools (e.g., Z-score normalization) to harmonize activity data across studies .

Q. What strategies are effective for modifying the dimethylamino group to enhance target selectivity?

  • Methodological Answer :

  • Isosteric replacement : Substitute dimethylamino with pyrrolidino or azepane groups to alter steric bulk and hydrogen-bonding capacity .
  • Click chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to improve solubility and pharmacokinetics .
  • Pharmacophore modeling : Use Schrödinger’s Phase or MOE to predict optimal substituent configurations for receptor engagement .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Dock the compound into homology models of serotonin receptors (e.g., 5-HT₁A) using AutoDock Vina. Prioritize poses with ΔG < −8 kcal/mol .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å) .
  • QSAR modeling : Train models on indole derivative datasets to correlate substituent properties (e.g., logP, PSA) with IC₅₀ values .

Q. What experimental approaches validate the compound’s role in modulating oxidative stress pathways?

  • Methodological Answer :

  • In vitro assays : Measure ROS scavenging in H₂O₂-treated neuronal cells using DCFH-DA fluorescence. Compare to reference antioxidants (e.g., IC₅₀ < 50 µM) .
  • Gene expression profiling : Perform RNA-seq on treated cells to identify upregulated antioxidant genes (e.g., NRF2, SOD1) .
  • In vivo models : Administer the compound in ischemic rodent models and quantify infarct size reduction via MRI .

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